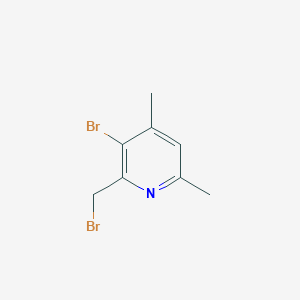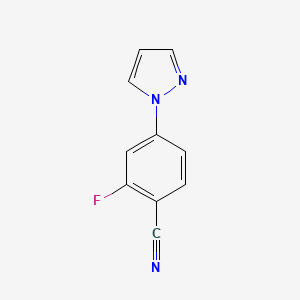![molecular formula C15H19Cl2NO5 B8389866 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate](/img/structure/B8389866.png)
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate is a complex organic compound that features a combination of acetic acid, tert-butoxycarbonylamino, dichloro-phenoxy, and ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate typically involves multiple steps:
Formation of tert-butoxycarbonylamino group: This can be achieved by reacting the appropriate amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Introduction of dichloro-phenoxy group: This step may involve a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a dichlorobenzene compound.
Esterification: The final step involves the esterification of the acetic acid with the intermediate compound formed in the previous steps, often using a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or ethyl ester groups.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting esters to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology
Drug Development:
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mecanismo De Acción
The mechanism of action for 2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid 2-(4-amino-2,6-dichloro-phenoxy)-ethyl Ester: Lacks the tert-butoxycarbonyl group, potentially altering its reactivity and applications.
Acetic Acid 2-(4-tert-butoxycarbonylamino-phenoxy)-ethyl Ester: Lacks the dichloro groups, which may affect its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C15H19Cl2NO5 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
2-[2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]ethyl acetate |
InChI |
InChI=1S/C15H19Cl2NO5/c1-9(19)21-5-6-22-13-11(16)7-10(8-12(13)17)18-14(20)23-15(2,3)4/h7-8H,5-6H2,1-4H3,(H,18,20) |
Clave InChI |
YQRNGCQYJLRGNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8389799.png)
![(1S,4R)-4-{[Tert-butyl(dimethyl)silyl]oxy}-2-cyclopenten-1-YL acetate](/img/structure/B8389807.png)
![2,3,4,5-tetrahydro-11-methyl-1H-azepino[4,3-b]quinoline](/img/structure/B8389808.png)

![2-[(5-Bromo-2-chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B8389821.png)






![4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8389878.png)

